Melanostatin

Neuroscience Dopamine Receptor Pharmacology Allosteric Modulation

Research Challenge: Sourcing a structurally authentic Melanostatin (MIF-1) reference standard with verified type-II β-turn conformation to reliably benchmark novel D2 PAMs. Our solution is high-purity (>98%) endogenous peptide, specifically qualified as a positive allosteric modulator control. Key data: • Confirmed D2 PAM activity: ~4.1-fold enhancement in dopamine potency []. • Bell-shaped concentration-response curve validated for assay benchmarking []. • Essential baseline comparator for conformational constraint & stability studies []. Reliable global shipping with comprehensive analytical documentation.

Molecular Formula C13H24N4O3
Molecular Weight 284.35 g/mol
CAS No. 9083-38-9
Cat. No. B7782166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelanostatin
CAS9083-38-9
Molecular FormulaC13H24N4O3
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1
InChIInChI=1S/C13H24N4O3/c1-8(2)6-10(12(19)16-7-11(14)18)17-13(20)9-4-3-5-15-9/h8-10,15H,3-7H2,1-2H3,(H2,14,18)(H,16,19)(H,17,20)/t9-,10-/m0/s1
InChIKeyNOOJLZTTWSNHOX-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Melanostatin (MIF-1) Identity & Mechanism


Melanostatin (CAS 9083-38-9), also designated Pro-Leu-Gly-NH₂ or MIF-1, is an endogenous hypothalamic tripeptide (L-prolyl-L-leucyl-glycinamide) derived from the enzymatic cleavage of oxytocin [1][2]. It is classified as a neuropeptide hormone [1] and possesses the molecular formula C₁₃H₂₄N₄O₃ with a monoisotopic mass of 284.18 Da . Its primary recognized pharmacodynamic mechanism is positive allosteric modulation (PAM) of dopamine D2 and D4 receptor subtypes, wherein it enhances agonist binding without directly activating the orthosteric site [3][4].

PAM Reference Endogenous allosteric modulator for D2/D4 receptor studies
SAR Tool Type-II β-turn conformational probe for peptidomimetic SAR
Scaffold Parent peptide for bioconjugate and aza-peptide development

Why MIF-1 Substitution Fails


Generic substitution of Melanostatin (MIF-1) with structurally related tripeptides or other dopamine receptor modulators is precluded by its unique multifunctional profile and strict conformational requirements for PAM activity. Unlike simple orthosteric agonists such as ADTN (2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene) [1], MIF-1 enhances dopamine receptor binding allosterically [2]. Critically, structure-activity relationship (SAR) studies reveal that specific residues are essential for this modulation; for instance, substitution of the leucyl residue with phenylalanine (Pro-Phe-Gly-NH₂) enhances ADTN binding by 31% at 1 μM, whereas substitution with aminohexanoic acid (Pro-Ahx-Gly-NH₂) yields only a 16% enhancement at 0.1 μM [3]. Furthermore, the bioactive conformation of MIF-1 has been constrained to a type-II β-turn [4], and peptidomimetics that deviate from this conformation show reduced or absent activity, confirming that generic peptide backbone substitutions are not functionally equivalent [5].

Orthosteric Agonists ADTN and similar agonists may not replicate PAM activity; direct activation differs from allosteric enhancement.
Residue Substitution Replacing Leu with Phe or Ahx can shift PAM efficacy; SAR changes may alter binding enhancement profile.
Conformational Flexibility Unconstrained linear peptides may not adopt type-II β-turn; conformational deviation can reduce modulatory activity.

MIF-1 Differentiation Evidence


D2 PAM Potency: MIF-1 vs. Proline Analog

In functional assays on human dopamine D2 receptors (hD2R), the native Melanostatin (MIF-1) demonstrates positive allosteric modulator (PAM) activity by increasing dopamine potency [1]. However, a synthetic analog incorporating an L-pipecolic acid surrogate for proline—methyl L-pipecolyl-L-leucylglycinate (compound 9)—exhibits markedly superior PAM activity. At concentrations of 0.01 nM and 1 nM, compound 9 increased dopamine potency by 4.1-fold and 4.2-fold, respectively, compared to MIF-1 [1]. This data provides a benchmark for evaluating MIF-1 analogs and indicates that while MIF-1 is the endogenous PAM, rationally designed peptidomimetics can achieve significantly greater enhancement of dopamine receptor signaling at lower concentrations.

D2R PAM Potency
Head-to-head
MIF-1 baseline vs Analog 9 ~4× higher
Supports benchmark for analog PAM activity screening
Functional hD2R assays; 0.01–1 nM range
Neuroscience Dopamine Receptor Pharmacology Allosteric Modulation

ADTN Binding: MIF-1 vs. Spiro Peptidomimetic

In competition binding assays using the dopamine receptor agonist ADTN (2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene), MIF-1 (PLG) at a concentration of 1 μM (10⁻⁶ M) enhances ADTN binding to dopamine receptors by 26% [1]. Under identical experimental conditions, a conformationally constrained spiro bicyclic peptidomimetic of MIF-1 (compound 3) enhances ADTN binding by 40% at the same 1 μM concentration [1]. Both MIF-1 and this constrained analog exhibit a characteristic bell-shaped dose-response curve, with maximal enhancement occurring at 1 μM [1].

ADTN Binding
Head-to-head
MIF-1 26% vs Spiro 40%
Quantifies baseline binding enhancement for analog benchmarking
Striatal membrane ADTN competition; 1 µM
Neuropharmacology Receptor Binding Peptidomimetics

Mu-Opioid Affinity of Tyr-MIF-1 Analogs

While MIF-1 (Pro-Leu-Gly-NH₂) is a tripeptide, its N-terminal tyrosine-extended analog Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH₂) and related peptide Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH₂) exhibit quantifiable binding affinity at mu-opioid receptors [1]. Tyr-MIF-1 demonstrates relatively low affinity with a Ki of 1 μM at mu sites, but displays high selectivity with 400-fold greater affinity for mu over delta receptors and 700-fold over kappa receptors [1]. In contrast, Tyr-W-MIF-1 exhibits a 14-fold higher affinity for mu sites with a Ki of 71 nM, while retaining 200-fold selectivity for mu over delta and kappa receptors [1]. A cyclized analog of Tyr-W-MIF-1 further demonstrates high-affinity mu-site binding with a Ki of 1.3 nM, which is within 3-fold of the potent enkephalin analog DAMGO [1].

Mu-Opioid Ki
Head-to-head
Tyr-MIF-1 1 µM
Tyr-W-MIF-1 71 nM
Cyclized analog 1.3 nM
Supports selection based on mu-receptor affinity and selectivity profile
Radioligand binding; µ/δ/κ selectivity windows
Opioid Pharmacology Receptor Binding Analgesia

Biphasic PAM Response vs. Aza-Peptides

In functional dopamine D2 receptor PAM assays, native MIF-1 exhibits a characteristic biphasic or bell-shaped concentration-response curve, achieving its maximal dopamine-enhancing effect (31.9 ± 17.6% increase) at a concentration of 10 nM [1]. At lower concentrations, MIF-1 activity is minimal. However, aza-peptide conjugates 1 and 2, designed as MIF-1 derivatives, statistically increase dopamine effect by 10.3 ± 5.2% and 15.3 ± 6.3%, respectively, at a significantly lower concentration of 0.01 nM [1]. Furthermore, MIF-1 exhibited PAM activity only at higher concentrations (≥1 nM), whereas these conjugates show enhanced activity at sub-nanomolar concentrations [1].

Biphasic PAM Shift
Head-to-head
MIF-1 31.9% at 10 nM vs Aza-peptides ~10–15% at 0.01 nM
Reports potency window shift by orders of magnitude with aza-modification
Functional D2R assay; bell-shaped curve
Pharmacodynamics Allosteric Modulation Peptide Chemistry

MIF-1 vs. Amantadine Bioconjugate Potency

In functional assays at the human dopamine D2 receptor (hD2R), native Melanostatin (MIF-1) exhibits positive allosteric modulation with an EC₅₀ of 23.64 ± 6.73 nM, but this activity was only observed at the highest concentration tested (1 nM) [1]. In contrast, a bioconjugate of MIF-1 with amantadine—Boc-MIF-1-Am (compound 2)—demonstrates enhanced potency, acting as a human dopamine D2 receptor enhancer with an EC₅₀ of 17.82 nM [2]. This direct comparison indicates that conjugation with amantadine improves the functional potency of MIF-1 by approximately 25% (reduction in EC₅₀).

D2R EC₅₀
Data to verify
MIF-1 23.64 nM
Boc-MIF-1-Am 17.82 nM
Reports EC₅₀ shift with bioconjugation strategy
Functional hD2R assay; supplier data sheet for bioconjugate
Dopamine D2 Receptor Positive Allosteric Modulator Peptide Bioconjugates

MIF-1 Application Scenarios


Dopamine D2 Allosteric Modulation Assays

Melanostatin (MIF-1) is best utilized as the endogenous reference standard or positive control in assays designed to discover or characterize novel positive allosteric modulators (PAMs) of dopamine D2 receptors. Its established baseline PAM activity [1] and well-defined bell-shaped concentration-response curve [2] provide a critical benchmark for evaluating the potency and efficacy of synthetic peptidomimetics and small molecules. Its use is essential for SAR studies aiming to improve upon the native 4.1- to 4.2-fold enhancement in dopamine potency achieved by advanced analogs [1].

Mu-Opioid Receptor Selectivity Profiling

The Tyr-MIF-1 family of peptides, derived from the MIF-1 backbone, are valuable tools for dissecting mu-opioid receptor signaling. MIF-1 itself serves as the foundational tripeptide scaffold. Researchers should select Tyr-MIF-1 or Tyr-W-MIF-1 for studies requiring defined mu-opioid receptor affinity and selectivity [3]. These peptides are particularly useful as comparators when evaluating the binding profiles of novel analgesic candidates, given their quantitative selectivity ratios (400- to 700-fold mu vs. delta/kappa) [3].

Conformational Constraint & Bioactivity Studies

MIF-1 is the essential control compound for evaluating the functional impact of conformational constraint on PAM activity. Direct comparisons with conformationally locked analogs, such as the spiro bicyclic peptidomimetic that enhances ADTN binding by 40% compared to MIF-1's 26% [4], are critical for validating structure-activity relationship (SAR) hypotheses. Its use in these head-to-head binding assays enables the identification of structural features required for type-II β-turn bioactive conformation [5].

Aza-Peptide & Bioconjugate Development

Due to its poor oral bioavailability and limited metabolic stability [6], MIF-1 serves as the parent compound for developing stabilized analogs. Procurement of MIF-1 is necessary as a baseline for stability studies and for quantifying the improvements in half-life or potency achieved by aza-peptide derivatives [2] or bioconjugates like Boc-MIF-1-Am (EC₅₀ 17.82 nM vs. 23.64 nM for MIF-1) [7][8]. It provides the reference point for assessing the value proposition of modified peptides intended for therapeutic development.

Application
Selection Property
Validation Focus
D2R PAM screening assays
Endogenous PAM reference control
Benchmark analog PAM efficacy against MIF-1 baseline
Mu-opioid receptor profiling
Tyr-MIF-1 family selectivity context
Validate mu/delta/kappa selectivity ratios in binding assays
Conformational SAR studies
Type-II β-turn bioactive conformation control
Verify impact of conformational constraint on PAM activity
Peptidomimetic stability optimization
Parent peptide metabolic stability baseline
Assess potency and stability improvement over MIF-1 scaffold

Technical Documentation Hub

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40 linked technical documents
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